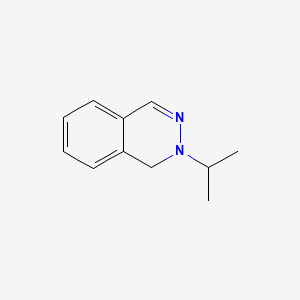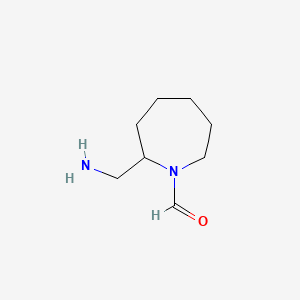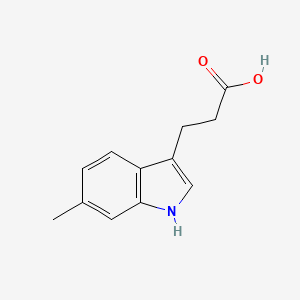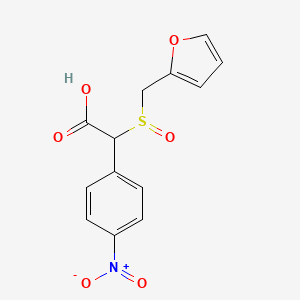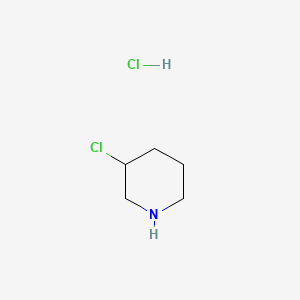
Propiocaine-d10 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propiocaine-d10 Hydrochloride is an isotope-labeled derivative of Propiocaine, a local anesthetic drug. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling (d10) allows for more precise analytical studies, especially in metabolic and pharmacokinetic research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Propiocaine-d10 Hydrochloride involves the incorporation of deuterium atoms into the Propiocaine molecule. The process typically starts with the synthesis of the deuterated precursor, followed by the introduction of the hydrochloride group. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the deuterium incorporation.
化学反应分析
Types of Reactions: Propiocaine-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
Propiocaine-d10 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the metabolic pathways of Propiocaine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Propiocaine.
Industry: Applied in the development of new anesthetic formulations and in quality control processes.
作用机制
The mechanism of action of Propiocaine-d10 Hydrochloride is similar to that of Propiocaine. It works by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses. This action is primarily achieved by binding to and antagonizing the function of voltage-gated sodium channels, thereby preventing the generation of action potentials.
相似化合物的比较
Proparacaine: Another local anesthetic used in ophthalmic practice.
Lidocaine: A widely used local anesthetic with similar properties.
Bupivacaine: A long-acting local anesthetic used in various medical procedures.
Uniqueness of Propiocaine-d10 Hydrochloride: The primary uniqueness of this compound lies in its deuterium labeling, which allows for more precise analytical studies. This makes it particularly valuable in research settings where accurate tracing and analysis of metabolic pathways are required.
属性
CAS 编号 |
1246819-90-8 |
|---|---|
分子式 |
C17H26ClNO2 |
分子量 |
321.911 |
IUPAC 名称 |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H/i3D2,4D2,5D2,11D2,12D2; |
InChI 键 |
SLARELGEGUUVPI-ACFYHBDESA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
同义词 |
3-(1-Piperidinyl-d10)-1-(4-propoxyphenyl)-1-propanone Hydrochloride; 3-(Piperidino-d10)-4’-propoxypropiophenone Hydrochloride; 4-n-Propoxy-β-(1-piperidyl-d10)propiophenone Hydrochloride; Falicain-d10; Falicaine-d10 Hydrochloride; Propipocaine-d10 Hyd |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



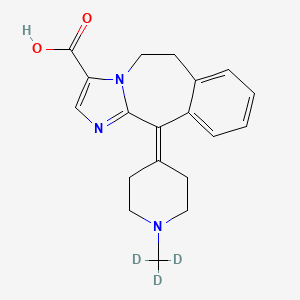
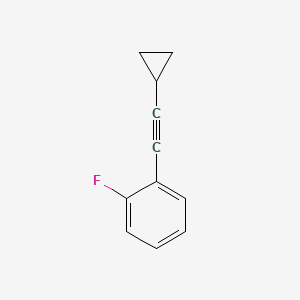
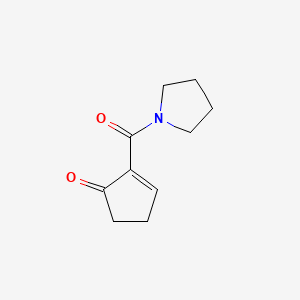
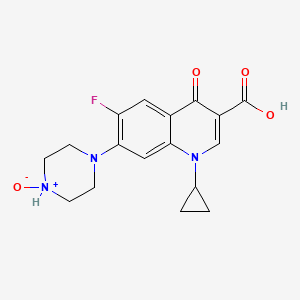
![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)
